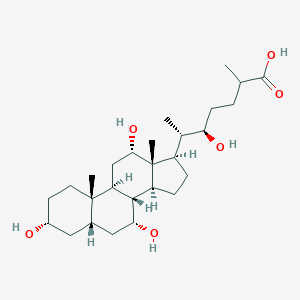
3,7,12,22-Tetrahydroxycholestanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,12,22-Tetrahydroxycholestanoic acid, also known as THCA, is a bile acid that plays an essential role in the digestion and absorption of dietary fats. THCA is synthesized in the liver from cholesterol and is secreted into the bile ducts, where it aids in the emulsification and absorption of fats in the small intestine. In recent years, THCA has gained attention for its potential therapeutic applications in various diseases.
Wirkmechanismus
Further studies are needed to elucidate the mechanism of action of 3,7,12,22-Tetrahydroxycholestanoic acid and its effects on various pathways.
3. Novel
Vorteile Und Einschränkungen Für Laborexperimente
3,7,12,22-Tetrahydroxycholestanoic acid has several advantages and limitations for lab experiments. Some of the advantages include:
1. Availability: 3,7,12,22-Tetrahydroxycholestanoic acid is readily available for lab experiments, either through chemical synthesis or microbial metabolism.
2. Stability: 3,7,12,22-Tetrahydroxycholestanoic acid is a stable compound that can be stored for long periods without significant degradation.
3. Specificity: 3,7,12,22-Tetrahydroxycholestanoic acid is a specific compound that can be easily identified and quantified in biological samples.
Some of the limitations of 3,7,12,22-Tetrahydroxycholestanoic acid for lab experiments include:
1. Cost: 3,7,12,22-Tetrahydroxycholestanoic acid synthesis can be expensive, particularly for large-scale experiments.
2. Toxicity: 3,7,12,22-Tetrahydroxycholestanoic acid can be toxic at high concentrations, which can limit its use in certain experiments.
3. Specificity: 3,7,12,22-Tetrahydroxycholestanoic acid is a specific compound that may not be suitable for certain experiments that require a broader range of compounds.
Zukünftige Richtungen
There are several future directions for research on 3,7,12,22-Tetrahydroxycholestanoic acid, including:
1. Clinical Trials: Clinical trials are needed to evaluate the safety and efficacy of 3,7,12,22-Tetrahydroxycholestanoic acid in humans.
2.
Synthesemethoden
3,7,12,22-Tetrahydroxycholestanoic acid can be synthesized through several methods, including chemical synthesis and microbial metabolism. Chemical synthesis involves the reaction of cholesterol with various reagents under specific conditions to produce 3,7,12,22-Tetrahydroxycholestanoic acid. Microbial metabolism, on the other hand, involves the use of microorganisms such as bacteria and fungi to convert cholesterol into 3,7,12,22-Tetrahydroxycholestanoic acid.
Wissenschaftliche Forschungsanwendungen
3,7,12,22-Tetrahydroxycholestanoic acid has been the subject of numerous scientific studies in recent years, with researchers investigating its potential therapeutic applications in various diseases. Some of the areas of research include:
1. Cancer: Studies have shown that 3,7,12,22-Tetrahydroxycholestanoic acid has anti-cancer properties, which make it a potential candidate for cancer therapy. 3,7,12,22-Tetrahydroxycholestanoic acid has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
2. Inflammatory Bowel Disease (IBD): 3,7,12,22-Tetrahydroxycholestanoic acid has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of IBD. Studies have shown that 3,7,12,22-Tetrahydroxycholestanoic acid can reduce inflammation in the gut and improve the symptoms of IBD.
3. Metabolic Syndrome: 3,7,12,22-Tetrahydroxycholestanoic acid has been shown to improve glucose and lipid metabolism, making it a potential candidate for the treatment of metabolic syndrome. Studies have shown that 3,7,12,22-Tetrahydroxycholestanoic acid can improve insulin sensitivity and reduce cholesterol levels in animal models.
Eigenschaften
CAS-Nummer |
121569-59-3 |
|---|---|
Produktname |
3,7,12,22-Tetrahydroxycholestanoic acid |
Molekularformel |
C60H123O15P3Zr |
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
(5R,6S)-5-hydroxy-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid |
InChI |
InChI=1S/C27H46O6/c1-14(25(32)33)5-8-21(29)15(2)18-6-7-19-24-20(13-23(31)27(18,19)4)26(3)10-9-17(28)11-16(26)12-22(24)30/h14-24,28-31H,5-13H2,1-4H3,(H,32,33)/t14?,15-,16-,17+,18+,19-,20-,21+,22+,23-,24-,26-,27+/m0/s1 |
InChI-Schlüssel |
MDFNVHMQCZHMCN-MJEQSDNOSA-N |
Isomerische SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C)[C@@H](CCC(C)C(=O)O)O |
SMILES |
CC(CCC(C(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)O)C(=O)O |
Kanonische SMILES |
CC(CCC(C(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)O)C(=O)O |
Synonyme |
3 alpha,7 alpha,12 alpha,22-tetrahydroxy-5 beta-cholestanoic acid 3,7,12,22-tetrahydroxycholestanoic acid 3,7,12,22-THCA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




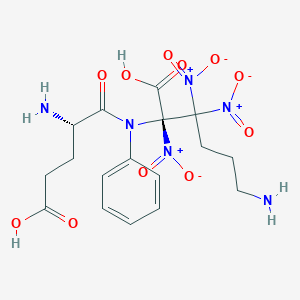
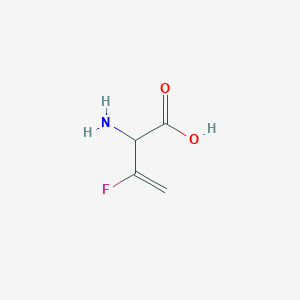

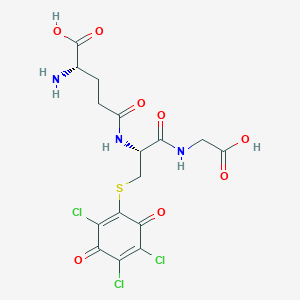

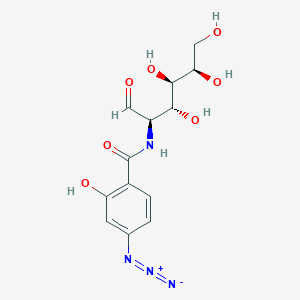
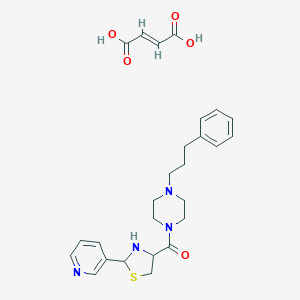
![(2S)-N-[1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B219402.png)
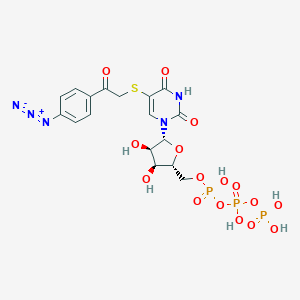
![(4S)-5-[[(2S)-1-[(2S)-2-[[2-[(2R)-1-[(2S,3S)-2-[[(2S)-2-amino-3-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]oxypropanoyl]amino]-3-methylpent-4-enoyl]-2-methyl-3H-pyrrol-2-yl]-2-oxoethyl]carbamoyl]-2,5-dihydropyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid](/img/structure/B219432.png)


